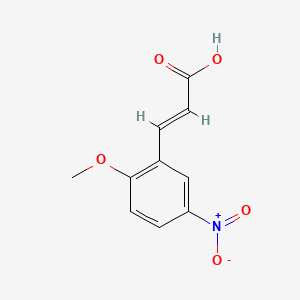

2-Methoxy-5-nitrocinnamic acid

Description

Overview of Cinnamic Acid Derivatives as a Class of Organic Compounds

Cinnamic acid and its derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov These compounds are naturally occurring plant metabolites found in various sources like fruits, vegetables, and honey. nih.govbeilstein-journals.org The basic structure of cinnamic acid allows for modifications on the benzene ring, the alkene double bond, and the carboxylic acid group, leading to a wide array of derivatives with diverse properties and applications. nih.gov

Cinnamic acid derivatives are key intermediates in the biosynthesis of many natural products through the shikimate and phenylpropanoid pathways. jocpr.com They serve as precursors for commercially important molecules used in the pharmaceutical, food, and chemical industries. beilstein-journals.orgjocpr.com The versatility of the cinnamic acid scaffold has made it a subject of extensive research in organic synthesis and medicinal chemistry. beilstein-journals.orgresearchgate.net

Significance of Aromatic and Aliphatic Substitutions in Cinnamic Acid Scaffolds

Substitutions on the aromatic ring and the aliphatic side chain of the cinnamic acid structure play a crucial role in determining the chemical and physical properties of the resulting derivatives. nih.gov The nature and position of these substituent groups can significantly influence the compound's reactivity, solubility, and electronic properties. nih.govtandfonline.com

Aliphatic substitutions, or modifications to the acrylic acid side chain, can also lead to a diverse range of compounds. beilstein-journals.org These modifications can include esterification or amidation of the carboxylic acid group, or reactions at the double bond. beilstein-journals.org Such changes can affect the molecule's steric hindrance and its ability to interact with other molecules. tandfonline.com

Research Landscape of Nitro and Methoxy (B1213986) Functionalized Cinnamic Acid Systems

The presence of both nitro and methoxy functional groups on a cinnamic acid scaffold creates a unique electronic environment that has garnered significant interest from the research community. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group can lead to interesting chemical reactivity and potential applications.

Research in this area often focuses on the synthesis of these doubly-substituted cinnamic acids and their subsequent use as intermediates in the preparation of more complex molecules. cdnsciencepub.comresearchgate.net For example, the reaction of methoxy-substituted cinnamic acids with nitrating agents has been a subject of study, revealing novel reaction pathways. cdnsciencepub.com The specific compound, 2-Methoxy-5-nitrocinnamic acid, has been synthesized and utilized as a precursor in the creation of other organic compounds. researchgate.net The unique substitution pattern of these molecules makes them valuable building blocks in organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9NO5 |

| Molecular Weight | 223.18 g/mol |

| Synonyms | 3-(2-Methoxy-5-nitrophenyl)propenoic acid |

| CAS Number | 69447-75-2 |

This data is compiled from publicly available chemical databases and may vary slightly between different sources.

Synthesis and Manufacturing of this compound

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. One common synthetic route is the Knoevenagel condensation. This reaction involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638). researchgate.netrsc.org

In the context of this compound, the synthesis would likely start with 2-Methoxy-5-nitrobenzaldehyde (B1583642). This aldehyde is then reacted with malonic acid in a suitable solvent, often with a catalyst, to form the desired cinnamic acid derivative. researchgate.net The reaction mixture is typically heated to facilitate the condensation and subsequent decarboxylation to yield the final product. rsc.org Purification of the resulting solid is often achieved through recrystallization from an appropriate solvent. rsc.org

Applications in Scientific Research

This compound primarily serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an electron-rich methoxy group and an electron-deficient nitro group on the aromatic ring, along with the reactive acrylic acid side chain, makes it a versatile building block for the synthesis of more complex molecules.

Research has shown its utility as a precursor in the synthesis of various heterocyclic compounds and other substituted aromatic compounds. For instance, it has been used as a starting material in the synthesis of benzo[b]thiophene derivatives. researchgate.net The presence of the nitro group also allows for its reduction to an amino group, opening up another avenue for further chemical modifications and the synthesis of a different class of compounds. chemsrc.com

Spectroscopic Analysis

The structural characterization of this compound is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the aromatic ring, the vinyl protons of the acrylic acid moiety, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of these protons provide detailed information about the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbons of the benzene ring, the double bond, the carboxylic acid, and the methoxy group. This technique is crucial for confirming the carbon framework of the compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups present. Key absorptions would include a broad O-H stretch for the carboxylic acid, C=O stretching for the carbonyl group, C=C stretching for the alkene and aromatic ring, and strong N-O stretching bands for the nitro group.

These spectroscopic methods, often used in conjunction with mass spectrometry to determine the molecular weight, provide a comprehensive and unambiguous identification of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69447-75-2 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

(E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9NO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ |

InChI Key |

PTGPYHUXNRRNOM-GORDUTHDSA-N |

SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O |

Other CAS No. |

69447-75-2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Nitrocinnamic Acid and Analogues

Classical Approaches to Nitrocinnamic Acid Synthesis

Direct nitration of a substituted cinnamic acid represents a straightforward approach to introducing a nitro group onto the aromatic ring. This method leverages the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. masterorganicchemistry.com Typically, this is achieved by treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.com

The role of sulfuric acid is to protonate the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. masterorganicchemistry.com

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com While this general mechanism applies, specific conditions such as temperature and reaction time must be carefully controlled to prevent over-nitration or side reactions. frontiersin.org

A significant challenge in the synthesis of 2-Methoxy-5-nitrocinnamic acid via direct nitration of 2-methoxycinnamic acid is controlling the position of the incoming nitro group, a concept known as regioselectivity. The aromatic ring possesses two substituents whose directing effects are in conflict:

2-Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to positions 4 and 6.

1-Propenoic Acid Group (-CH=CHCOOH): This is a deactivating, meta-directing group that withdraws electron density from the ring. It directs incoming electrophiles to positions 3 and 5.

The desired product has the nitro group at the 5-position, which is meta to the methoxy (B1213986) group and meta to the propenoic acid group. The directing effects of the existing substituents make the formation of a single, pure product difficult, often resulting in a mixture of isomers that require separation. The hydroxyl group, a similar activating group to methoxy, is known to direct nitration preferentially to the ortho and para positions. The nitration of aromatic compounds can be highly sensitive, and achieving high regioselectivity often requires specialized conditions or the use of alternative nitrating systems. frontiersin.orgrsc.org

| Substituent on Cinnamic Acid Ring | Group Type | Directing Effect | Predicted Nitration Positions |

| 2-Methoxy (-OCH₃) | Activating | Ortho, Para | 4, 6 |

| 1-Propenoic Acid (-CH=CHCOOH) | Deactivating | Meta | 3, 5 |

Given these competing influences, direct nitration is generally not the preferred method for synthesizing this specific isomer due to the low yields and the difficulty in separating the resulting isomeric products.

To overcome the challenges of poor yield and low regioselectivity in nitration reactions, several strategies can be employed. A primary approach is the strict control of reaction conditions, particularly temperature. Lowering the temperature can often increase the selectivity for a specific isomer. researchgate.net

Alternative nitrating agents and systems have been developed to provide milder conditions and improved selectivity. These include:

Calcium Nitrate (B79036): Used as a nitrating agent, sometimes under microwave irradiation, although it can also lead to oxidative cleavage of the cinnamic double bond. researchgate.net

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): This reagent can mediate nitration, sometimes leading to novel substitution patterns, such as ipso-substitution where the carboxylic acid moiety itself is replaced. smolecule.comresearchgate.net

Phase-Transfer Catalysts: Using systems like an aqueous solution of sodium dodecylsulfate with dilute nitric acid can work as a mild medium for nitration with high regioselectivity. rsc.org

These modern methods aim to avoid the harsh, corrosive mixed-acid systems and reduce the formation of unwanted byproducts, thereby optimizing the yield of the desired nitroaromatic compound. frontiersin.org

The Knoevenagel condensation is a more reliable and widely used method for synthesizing specific isomers of substituted cinnamic acids. rsc.org This reaction avoids the regioselectivity issues inherent in electrophilic aromatic substitution.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the precursors are 2-methoxy-5-nitrobenzaldehyde (B1583642) and malonic acid. The reaction is typically catalyzed by a weak organic base, such as piperidine (B6355638), often with pyridine (B92270) used as both a base and a solvent. alfa-chemistry.comrsc.org

The mechanism proceeds through the deprotonation of malonic acid by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde (B42025). alfa-chemistry.com Subsequent dehydration and, if malonic acid is used, decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid product. wikipedia.org This method is highly effective because the substitution pattern is pre-determined by the choice of the starting benzaldehyde.

Research on analogous compounds demonstrates the utility of this method. For instance, 3-methoxy-5-nitrocinnamic acid is synthesized from 3-methoxy-5-nitrobenzaldehyde (B1590276) and malonic acid. researchgate.net Similarly, various other substituted cinnamic acids are prepared efficiently using this condensation. rsc.orgias.ac.in

| Starting Benzaldehyde | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| m-Nitrobenzaldehyde | Aniline/Alcohol | Reflux | 74-77 | orgsyn.org |

| Substituted Benzaldehydes | Piperidine/Pyridine | 70 | 70-79 | rsc.org |

| Vanillin | Pyridine | 70 | 51.5 | ias.ac.in |

| Veratraldehyde | Pyridine/Piperidine | 80 | 85.1 | ias.ac.in |

The Knoevenagel condensation provides a high-yielding and regiochemically unambiguous route to this compound, making it the superior synthetic strategy compared to direct nitration.

Knoevenagel Condensation Approaches

Catalyst and Solvent Systems for Knoevenagel Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. In the synthesis of cinnamic acid derivatives, this reaction is typically catalyzed by a mild base which deprotonates the active methylene compound to form a reactive carbanion. researchgate.net The choice of catalyst and solvent system is crucial for optimizing the reaction rate and yield.

Historically, organic bases like pyridine and piperidine have been widely used, often with pyridine serving as both the base and the solvent. researchgate.net However, due to the toxicity of pyridine, alternative systems have been explored. These include the use of other amines, amino acids, and heterogeneous catalysts. For the synthesis of a direct analogue, 3-methoxy-5-nitrocinnamic acid, the Knoevenagel reaction is successfully carried out by reacting 3-methoxy-5-nitrobenzaldehyde with malonic acid. consensus.app

Modern approaches have also focused on greener and more environmentally benign conditions. Research has demonstrated the feasibility of conducting the Knoevenagel condensation in aqueous media, sometimes even without a catalyst for highly activated substrates. rsc.org Solvent-free conditions, using grinding techniques with solid catalysts, have also proven effective and environmentally friendly. researchgate.net The selection of the catalyst and solvent can be tailored based on the specific substituents on the benzaldehyde ring. For instance, electron-withdrawing groups, such as the nitro group present in the precursor to this compound, generally facilitate the condensation reaction. rsc.org

Below is a table summarizing various catalyst and solvent systems employed in Knoevenagel condensations for producing cinnamic acid derivatives.

| Catalyst System | Solvent | Key Observations |

| Piperidine | Pyridine | A classic, effective method; Pyridine acts as both catalyst and solvent. researchgate.net |

| Piperidine/Pyridine | None (neat) | Used for the condensation of 3-methoxy-5-nitrobenzaldehyde and malonic acid. |

| L-Proline | Tetrabutylammonium bromide (molten salt) | An eco-friendly option, often accelerated by microwave irradiation. |

| None | Water | Effective for aldehydes with strong electron-withdrawing groups; promotes green chemistry. rsc.org |

| TEBA (Triethylbenzylammonium chloride) | None (grinding) | A simple, efficient, and environmentally friendly solvent-free method. researchgate.net |

Introduction of Methoxy Functionality

Methoxylation Techniques on Aromatic Rings

The introduction of a methoxy group onto an aromatic ring, particularly one activated by an electron-withdrawing group like a nitro group, is a well-established transformation. One common method is through nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group on the aromatic ring is displaced by a nucleophile. For methoxylation, sodium methoxide (B1231860) is a typical nucleophile. The reaction is highly effective when the aromatic ring is activated by strongly electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. youtube.comlibretexts.org

Another prevalent technique is the methylation of a hydroxyl group. For instance, a hydroxynitrobenzaldehyde can be converted to its corresponding methoxynitrobenzaldehyde. This is typically achieved using a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a weak base like potassium carbonate. chemicalbook.com For example, 5-hydroxy-2-nitrobenzaldehyde (B108354) can be quantitatively converted to 5-methoxy-2-nitrobenzaldehyde (B189176) by stirring with iodomethane and potassium carbonate in DMF. chemicalbook.com This method is often preferred due to the high yields and mild reaction conditions.

Sequential or Concurrent Synthesis Strategies for this compound Scaffolds

The synthesis of the this compound scaffold is typically approached using a sequential strategy. The aromatic ring of the benzaldehyde precursor is first appropriately functionalized with the required methoxy and nitro groups, followed by the construction of the acrylic acid side chain via the Knoevenagel condensation.

A common route to the key intermediate, 2-methoxy-5-nitrobenzaldehyde, involves the nitration of 2-methoxybenzaldehyde. ontosight.ai This electrophilic aromatic substitution places the nitro group at the 5-position, directed by the ortho, para-directing methoxy group. Alternatively, a precursor like 2-hydroxy-5-nitrobenzaldehyde (B32719) can be methoxylated to yield the desired aldehyde. chemicalbook.com

Once the 2-methoxy-5-nitrobenzaldehyde intermediate is obtained, the final step is the Knoevenagel condensation with malonic acid. This reaction, as detailed previously, extends the aldehyde to form the α,β-unsaturated carboxylic acid, yielding the final this compound product. This sequential approach is generally favored as it allows for clear, stepwise control over the introduction of each functional group, utilizing well-understood and high-yielding reactions.

Advanced Synthetic Strategies for Cinnamic Acid Derivatives

Once the cinnamic acid scaffold is synthesized, its functional groups can be further modified to create a diverse range of derivatives. Transition-metal catalysis offers powerful tools for these transformations.

Transition-Metal Catalysis in Derivatization

Transition metals, particularly palladium, are widely used to catalyze various modifications of cinnamic acid and its derivatives. beilstein-journals.org These catalysts can enable reactions at the carboxyl group, the alkenyl bond, or the aromatic ring, often with high selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the accessible compounds.

Palladium-Catalyzed Acylation Reactions

Palladium-catalyzed acylation reactions represent a key strategy for the derivatization of carboxylic acids, including cinnamic acids. These reactions can be used to form esters and amides, which are important functional groups in many biologically active molecules. One such method is the palladium-catalyzed N-acylation of cinnamic acids using tertiary amines to generate the corresponding amides. beilstein-journals.orgnih.gov This process involves the cleavage of a C-N bond in the amine.

Another approach involves the direct acylation of C-H bonds. Palladium(II) catalysts can direct the acylation of arenes using various acyl sources, including aldehydes and α-oxocarboxylic acids. mdpi.com While often requiring a directing group on the aromatic ring, these methods provide a direct route to ketones. For instance, Pd(II)-catalyzed acylation of N-alkylindoles with aldehydes occurs selectively at the C-3 position. mdpi.com Furthermore, palladium catalysis can be employed in intramolecular acylation reactions to construct cyclic structures, such as 4H-chromen-4-ones, from appropriately substituted alkenyl bromides and aldehydes. researchgate.net These advanced strategies highlight the versatility of palladium catalysis in the functionalization and elaboration of the cinnamic acid framework.

Borane-Catalyzed Reactions

Borane (B79455) catalysts have been employed in the derivatization of cinnamic acids, particularly in esterification and amidation reactions. beilstein-journals.org One notable example is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the Fischer esterification of cinnamic acids with methanol (B129727). beilstein-journals.org This reaction proceeds through the interaction of the borane catalyst with the carbonyl oxygen of the cinnamic acid, activating it for nucleophilic attack by the alcohol. beilstein-journals.org

In addition to esterification, borane-catalyzed reactions have been developed for N-acylation processes to form cinnamic acid amides. beilstein-journals.org These methods provide an alternative to traditional coupling reagents. beilstein-journals.org Advanced applications also include borane co-catalyzed palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of vinyl epoxides with alcohol nucleophiles to construct chiral acyclic ethers, demonstrating the versatility of borane-mediated transformations in complex syntheses involving related structural motifs. thieme-connect.com

Table 1: Examples of Borane-Catalyzed Reactions on Cinnamic Acid Derivatives

| Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ | Fischer Esterification | Cinnamic Acids | Methyl Cinnamates | beilstein-journals.org |

| Borane Co-catalyst with Pd | Asymmetric Allylic Alkylation | Vinyl Epoxide | Chiral Acyclic Ether | thieme-connect.com |

Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro group is a fundamental transformation in the synthesis of amino-substituted cinnamic acid derivatives from their nitro counterparts. Catalytic hydrogenation is a widely used and efficient method for this purpose. commonorganicchemistry.commasterorganicchemistry.com The most common and preferred catalyst for this reaction is palladium on carbon (Pd/C), used in conjunction with hydrogen gas (H₂). commonorganicchemistry.commasterorganicchemistry.com This system is effective for the reduction of both aromatic and aliphatic nitro groups to their corresponding primary amines. commonorganicchemistry.com

Alternative catalysts include Raney nickel, which is often chosen when the substrate contains halogen substituents (I, Br, Cl) that could be susceptible to hydrogenolysis (dehalogenation) with a palladium catalyst. commonorganicchemistry.commasterorganicchemistry.com Other less common, but effective, systems for nitro group reduction involve the use of easily oxidized metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) with hydrochloric acid. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com For instances where hydrogenation or acidic conditions are not compatible with the substrate, sodium sulfide (B99878) (Na₂S) can be employed, which can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd-C | Hydrogen Gas | Often the method of choice for both aromatic and aliphatic nitro groups. | commonorganicchemistry.commasterorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen Gas | Used to avoid dehalogenation of aromatic halides. | commonorganicchemistry.commasterorganicchemistry.com |

| Fe, Zn, or Sn / Acid | Acidic (e.g., HCl) | Utilizes easily oxidized metals. | masterorganicchemistry.com |

| SnCl₂ | Mild Conditions | Reduces nitro groups in the presence of other reducible groups. | masterorganicchemistry.com |

| Na₂S | Non-acidic | Useful when hydrogenation or acid is not compatible; can be selective. | commonorganicchemistry.com |

Photoinduced and Metal-Induced Nitration Reactions

The introduction of a nitro group onto the aromatic ring of a cinnamic acid derivative is a key step in synthesizing compounds like this compound. While classical nitration often uses a mixture of nitric acid and sulfuric acid, metal-induced and photoinduced methods offer alternative pathways.

Cerium(IV) ammonium nitrate (CAN) has been investigated as a metal-based system for the nitration of methoxy-substituted cinnamic acids. cdnsciencepub.com The reaction of 3,4-dimethoxycinnamic acid with CAN in trifluoroacetic acid resulted in the formation of (E)-1,2-dimethoxy-4-nitro-5-(2-nitroethenyl)benzene and the methyl ester of (E)-4,5-dimethoxy-2-nitrocinnamic acid. cdnsciencepub.com This demonstrates that metal-induced processes can lead to both nitration on the aromatic nucleus and novel substitutions on the propenoic acid side chain. cdnsciencepub.com The reaction of 2-methoxycinnamic acid with CAN yielded products including 2-methoxy-5-nitrobenzaldehyde and the methyl ester of this compound. cdnsciencepub.com

Photoinduced reactions of cinnamic acids typically involve [2+2] photodimerization rather than nitration. researchgate.net These reactions occur in the solid state where the proximity of olefinic double bonds in the crystal lattice allows for the formation of cyclobutane (B1203170) rings (producing truxillic or truxinic acids) upon irradiation with UV light. researchgate.net

Table 3: Nitration and Photoreaction of Cinnamic Acid Derivatives

| Method | Reagents | Substrate | Key Products | Reference |

|---|---|---|---|---|

| Metal-Induced Nitration | Cerium(IV) Ammonium Nitrate (CAN), TFA | 2-Methoxycinnamic acid | 2-Methoxy-5-nitrobenzaldehyde, Methyl this compound ester | cdnsciencepub.com |

| Classical Nitration | HNO₃ / H₂SO₄ | Cinnamic acid | Mixture of ortho- and para-nitrocinnamic acid | |

| Photoinduced Dimerization | UV Light | trans-Cinnamic acid (solid state) | α-Truxillic acid, β-Truxinic acid | researchgate.net |

Solvent-Free and Green Chemistry Approaches in Cinnamic Acid Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly or "green" synthetic routes for cinnamic acids. tandfonline.combepls.com These approaches often focus on minimizing or eliminating the use of hazardous solvents and catalysts. tandfonline.com

A prominent example is the solvent-free Knoevenagel condensation, a fundamental reaction for forming the carbon-carbon double bond in cinnamic acids. tandfonline.com Traditionally, this reaction uses pyridine as a solvent and piperidine as a catalyst. tandfonline.com Greener alternatives perform the condensation of a benzaldehyde with malonic acid without a solvent, often using more benign catalysts like ammonium bicarbonate. tandfonline.com This is followed by a solid-phase decarboxylation, resulting in high yields and purity. tandfonline.com Microwave-assisted solvent-free synthesis is another efficient green methodology. researchgate.net For instance, the condensation of an aryl aldehyde and malonic acid can be mediated by a polyphosphate ester (PPE) under microwave irradiation to produce cinnamic acid derivatives in high yields. researchgate.net These green methods are often faster, easier to control, and result in products that can be isolated by simple washing with environmentally acceptable solvents. bepls.com

Table 4: Green and Solvent-Free Synthesis of Cinnamic Acids

| Method | Catalyst/Mediator | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Ammonium Bicarbonate | Solvent-free, heating | Avoids use of pyridine and piperidine. | tandfonline.com |

| Knoevenagel Condensation | Polyphosphate Ester (PPE) | Solvent-free, microwave irradiation | Rapid, high-yield synthesis. | researchgate.net |

| Oxidation | Oxygen Gas | Water solvent, 37°C | Avoids hazardous chemical oxidants. | mdpi.com |

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound or its analogues, effective purification and isolation are critical to obtain a product of high purity. A combination of techniques is often employed, depending on the nature of the crude product and its impurities.

For cinnamic acid derivatives produced via reactions involving metallic catalysts, a multi-step purification process may be necessary. google.com This can involve hydrolysis of a crude ester, followed by treatment with activated carbon to adsorb metallic residues and colored impurities. google.com Subsequent solvent extraction and precipitation (typically by acidifying an alkaline solution of the cinnamic acid salt) are used to isolate the purified acid. google.com

Chromatographic methods are powerful tools for the purification of cinnamic acid derivatives. researchgate.netacs.org For separating complex mixtures or isomers, such as the ortho- and para-isomers produced during nitration, chromatography is often required. Techniques range from traditional silica (B1680970) gel column chromatography to more advanced systems. acs.orgtandfonline.com Medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC) are particularly effective for achieving high purity, allowing for the isolation of specific compounds from complex reaction mixtures or natural extracts. researchgate.netacs.org Recrystallization from a suitable solvent, such as ethanol (B145695), is a common final step to obtain a crystalline, pure product. rsc.org

Table 5: Purification and Isolation Techniques for Cinnamic Acid Derivatives

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility at different temperatures. | Final purification to obtain crystalline solid. | rsc.org |

| Activated Carbon Treatment | Adsorption of impurities. | Removal of colored impurities and catalyst residues. | google.com |

| Solvent Extraction | Differential solubility in immiscible liquids. | Separation of product from water-soluble or -insoluble byproducts. | google.com |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | General separation of components in a mixture. | acs.orgtandfonline.com |

| Preparative HPLC | High-resolution separation based on differential partitioning. | Isolation of high-purity compounds from complex mixtures. | researchgate.netacs.org |

Chemical Reactivity and Transformation Pathways of 2 Methoxy 5 Nitrocinnamic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations. beilstein-journals.org These reactions typically involve the modification of the carboxyl group to form esters, amides, and other derivatives. beilstein-journals.org

One common method to activate the carboxylic acid for reaction is the formation of an anhydride (B1165640). beilstein-journals.org For instance, isobutyl chloroformate can be used to create a mixed anhydride, which readily reacts with nucleophiles like amines to form amides. beilstein-journals.org Pivalic anhydride serves a similar purpose, offering an alternative that is often easier to handle than acid chlorides. beilstein-journals.org

Coupling reagents are also frequently employed to facilitate the formation of amide bonds. Reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) and 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been successfully used for the amidation of cinnamic acids. beilstein-journals.org Catalytic methods, including the use of borane (B79455) catalysts like B(C6F5)3 for Fischer esterification, provide an efficient route to methyl cinnamates. beilstein-journals.org Graphene oxide has also been utilized as a catalyst for the direct amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org

The following table summarizes various reagents used for the functionalization of the carboxylic acid group in cinnamic acid derivatives:

| Reagent/Catalyst | Transformation | Reference |

| Isobutyl chloroformate | Amide formation via mixed anhydride | beilstein-journals.org |

| Pivalic anhydride | Amide formation via mixed anhydride | beilstein-journals.org |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Amidation | beilstein-journals.org |

| 5-Nitro-4,6-dithiocyanatopyrimidine (NDTP) | Amidation | beilstein-journals.org |

| B(C6F5)3 | Fischer esterification | beilstein-journals.org |

| Graphene oxide | Direct amidation | beilstein-journals.org |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | N-amidation | analis.com.my |

In a study on the N-amidation of cinnamic acid, dicyclohexylcarbodiimide (DCC) was used as a coupling reagent. The reaction of cinnamic acid with p-anisidine (B42471) in the presence of DCC and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) yielded the corresponding amide. analis.com.my

Reactivity of the α,β-Unsaturated Carbon-Carbon Double Bond

The presence of the α,β-unsaturated system, where a carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid, introduces additional reaction possibilities. wikipedia.org This conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. wikipedia.orgjove.comlibretexts.org

The double bond in α,β-unsaturated carbonyl compounds can undergo addition reactions. pressbooks.pub Weaker nucleophiles, such as amines, alcohols, and thiols, tend to favor 1,4-addition, also known as Michael addition. jove.compressbooks.pub In this reaction, the nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. jove.compressbooks.pub

The type of addition, whether 1,2- (at the carbonyl carbon) or 1,4- (at the β-carbon), is largely dependent on the nature of the nucleophile. jove.comlibretexts.org Stronger nucleophiles often favor 1,2-addition, while weaker nucleophiles prefer the 1,4-addition pathway. jove.com

Ozonolysis is another reaction that targets the double bond. The reaction of ozone with cinnamic acid derivatives in aqueous solution leads to the cleavage of the double bond, forming benzaldehydes and other products. rsc.org For example, the ozonolysis of 4-nitrocinnamic acid yields 4-nitrobenzaldehyde, glyoxylic acid, and formic acid. rsc.org

Cinnamic acids are known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives, specifically truxinic acids. acs.orgrsc.orgnih.govacs.orgthieme-connect.com These reactions can be carried out as homodimerizations (using two identical cinnamic acid molecules) or heterodimerizations (using two different cinnamic acid molecules). acs.orgnih.gov The use of a template, such as 1,8-dihydroxynaphthalene, can direct the reaction to produce specific isomers with high yields and stereocontrol. acs.orgnih.govthieme-connect.com

Visible-light photocatalysis can also be employed to achieve [2+2] cycloadditions of styrenes, which are structurally related to cinnamic acids. nih.gov Furthermore, under certain conditions, styrenes can undergo a formal [4+2] cycloaddition to yield tetralin derivatives. pkusz.edu.cn The chemoselectivity between [2+2] and [4+2] pathways can be influenced by the reaction conditions and the use of co-catalysts. pkusz.edu.cn

The following table outlines different types of cycloaddition reactions involving cinnamic acid and related structures:

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Reference |

| [2+2] Photochemical Homodimerization | Cinnamic acid derivatives | Symmetrical β-truxinic acids | 1,8-dihydroxynaphthalene template | acs.orgnih.gov |

| [2+2] Photochemical Heterodimerization | Two different cinnamic acid derivatives | Unsymmetrical β-truxinic acids | 1,8-dihydroxynaphthalene template | acs.orgnih.gov |

| [2+2] Visible Light Photocatalysis | Styrenes | Cyclobutanes | Ruthenium photocatalyst | nih.gov |

| [4+2] Visible Light Catalysis | Styrenes | Tetralin derivatives | Acridinium salts/disulfide cocatalyst | pkusz.edu.cn |

| [2+1] Cycloaddition | Styrenes and α-bromocarbonyls | Donor-acceptor cyclopropanes | Copper catalyst | rsc.org |

| [4+2] Cycloaddition | ortho-Quinone methides and cinnamates | Chroman derivatives | Transition metal salts or Brønsted acids | rsc.org |

Reactivity of the Aromatic Ring System and Substituent Effects

The reactivity of the benzene (B151609) ring in 2-methoxy-5-nitrocinnamic acid is significantly influenced by the attached methoxy (B1213986) (-OCH3) and nitro (-NO2) groups. These substituents affect both the rate and the position of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgmsu.edumsu.edu This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. libretexts.orglibretexts.orgmsu.edu Its powerful electron-withdrawing inductive and resonance effects make the aromatic ring less reactive towards electrophiles. libretexts.org

When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. msu.edu In this compound, the methoxy group is at position 2 and the nitro group is at position 5. The positions ortho to the methoxy group are 1 (occupied by the cinnamic acid side chain) and 3. The position para to the methoxy group is position 5 (occupied by the nitro group). Therefore, electrophilic substitution would be expected to occur primarily at position 3, and to a lesser extent at position 1 (if the side chain can be displaced) or position 6 (ortho to the nitro group but meta to the methoxy group, a less favored position).

The following table summarizes the effects of the methoxy and nitro groups on electrophilic aromatic substitution:

| Substituent | Effect on Reactivity | Directing Influence |

| Methoxy (-OCH3) | Activating | Ortho, Para |

| Nitro (-NO2) | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. allen.inbyjus.comwikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those located ortho or para to the leaving group. allen.inbyjus.comwikipedia.orgpressbooks.pubnumberanalytics.com The nitro group is a potent activator for SNAr reactions because it can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. allen.inwikipedia.orgnumberanalytics.com

In this compound, there isn't a typical leaving group like a halogen on the ring. However, under certain harsh conditions or with very strong nucleophiles, it might be possible to displace one of the substituents or a hydrogen atom. The presence of the nitro group at position 5 would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it (positions 4, 6, and 2). The methoxy group at position 2 is ortho to the nitro group, making it a potential site for nucleophilic attack if it could act as a leaving group.

Redox Transformations of the Nitro Group

Intramolecular Cyclization Reactions

The reduction of the nitro group in this compound to an amine provides a key intermediate that can undergo subsequent intramolecular cyclization to form heterocyclic ring systems, most notably quinoline (B57606) derivatives. This transformation is a powerful strategy in synthetic organic chemistry for the construction of these important scaffolds.

A study on platelet aggregation inhibitors involved the synthesis of 5-Methoxy-2-nitrocinnamic acid, an isomer of the title compound. scispace.com Following hydrogenation of the nitro group, the resulting amino-cinnamic acid derivative underwent cyclization upon heating to 70 °C for one hour, yielding the corresponding dihydroquinoline-2(1H)-one in 88% yield. scispace.com This demonstrates the facility of this intramolecular reaction.

Similarly, the reductive cyclization of 2-nitrocinnamic acid is a well-known method for the synthesis of quinolin-2(1H)-ones, also known as carbostyrils. For example, treatment of 2-nitrocinnamic acid with ammonium (B1175870) sulfide (B99878) results in the reduction of the nitro group and subsequent intramolecular cyclization to yield carbostyril. A more general approach involves the reduction of the nitro group to an amine, followed by acid- or heat-catalyzed cyclization. The Baeyer–Emmerling indole (B1671886) synthesis, for instance, involves the reduction of ortho-nitrocinnamic acid with iron in a strongly alkaline medium to produce indole. rsc.org

The general pathway for the formation of a quinoline derivative from this compound is shown below.

Reaction Pathway:

Reduction of the nitro group of this compound to form 2-Methoxy-5-aminocinnamic acid.

Intramolecular attack of the amine onto the α,β-unsaturated carbonyl system, followed by tautomerization and dehydration to form a substituted quinolinone.

Formation of Esters, Amides, and Anhydrides

The carboxylic acid functional group of this compound is readily converted into a variety of derivatives, including esters, amides, and anhydrides. These transformations are crucial for modifying the compound's physicochemical properties and for its use as a building block in more complex syntheses.

Esterification: Esters of this compound can be synthesized through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. For example, the esterification of 2-chloro-5-nitrocinnamic acid with methanol (B129727) and HCl afforded the corresponding methyl ester in 78% yield. google.com Another method involves the reaction of the carboxylate salt with an alkyl halide. The methyl ester of 2-chloro-5-nitrocinnamic acid was prepared by reacting the acid with sodium bicarbonate (NaHCO₃) and methyl iodide (MeI) in dimethylformamide (DMF). google.com More advanced methods, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), are also highly effective for esterification under mild conditions. orgsyn.org

Amide Formation: Amides are typically synthesized by activating the carboxylic acid followed by reaction with an amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net The direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source, catalyzed by agents like Mg(NO₃)₂, has also been reported as an efficient method. core.ac.uk The presence of a methoxy group on the phenyl ring has been observed to sometimes decrease the yield in certain amidation reactions. scirp.org

Anhydride Formation: Anhydrides of this compound can be formed, which can then serve as activated intermediates for the synthesis of esters and amides. Mixed anhydrides can be prepared by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate. beilstein-journals.org Symmetrical anhydrides can also be formed. For example, 2-nitrocinnamic acid reacts with phosphoryl chloride (POCl₃) to form a mixed anhydride.

The table below summarizes common methods for the derivatization of the carboxylic acid group of cinnamic acid derivatives.

| Derivative | Reagent(s) | Catalyst/Conditions | General Applicability | Reference(s) |

| Ester | Alcohol (e.g., Methanol) | H₂SO₄ (Fischer Esterification) | High | google.com |

| Alkyl Halide (e.g., MeI) | Base (e.g., NaHCO₃) | High | google.com | |

| Alcohol | DCC, DMAP | High, mild conditions | orgsyn.org | |

| Amide | Amine | DCC or EDC | High | researchgate.net |

| Urea | Mg(NO₃)₂ | Good for primary amides | core.ac.uk | |

| Anhydride | Isobutyl chloroformate | Base | Forms mixed anhydride | beilstein-journals.org |

| Phosphoryl chloride (POCl₃) | - | Forms mixed anhydride |

Derivatization and Structural Modification of 2 Methoxy 5 Nitrocinnamic Acid

Esterification of the Carboxylic Acid Group

The carboxylic acid group of 2-Methoxy-5-nitrocinnamic acid is readily converted to its corresponding esters through several established methods. Fischer-Speier esterification, a classic acid-catalyzed reaction, is commonly employed. sapub.org This typically involves reacting the cinnamic acid derivative with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. sapub.org The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Alternative esterification methods that can be applied to cinnamic acid derivatives include reactions involving coupling reagents. beilstein-journals.org For instance, the use of reagents like methyl propiolate can facilitate esterification by forming a reactive enol ester intermediate. beilstein-journals.orgnih.gov Transition metal catalysis, particularly with palladium colloids, offers another route where cinnamyl alcohols are oxidized to aldehydes and subsequently converted to esters. beilstein-journals.orgnih.gov

Table 1: Examples of Esterification Reactions for Cinnamic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Cinnamic Acid | Methanol, B(C6F5)3 | Methyl Cinnamate | beilstein-journals.org |

| Cinnamic Acid | Methyl propiolate, Phenylboronic acid, H2O2 | Phenyl Cinnamate | beilstein-journals.orgnih.gov |

| Cinnamyl Alcohol | Methanol, Ag2O, Pd-colloids | Methyl Cinnamate | beilstein-journals.orgnih.gov |

Amidation Reactions

The synthesis of amides from this compound is a crucial transformation for creating compounds with diverse biological activities. mdpi.com This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine.

Common coupling reagents used for the amidation of cinnamic acids include carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), which can be used in continuous flow mechanochemistry to produce amides in high yields. beilstein-journals.org Other activating agents include triazine-based reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) in deep eutectic solvents, and phosphorus-based reagents like PPh3/I2 which form reactive acyloxyphosphonium iodide species. beilstein-journals.org Transition metal catalysis, for example with palladium, can also facilitate the N-acylation of cinnamic acids. beilstein-journals.orgnih.gov

Table 2: Selected Reagents for Amidation of Cinnamic Acid Derivatives

| Reagent System | Intermediate/Mechanism | Reference |

| EDC·HCl | Carbodiimide activation | beilstein-journals.org |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | Active triacylated triazine ester | beilstein-journals.orgnih.gov |

| PPh3/I2 | Acyloxyphosphonium iodide species | beilstein-journals.org |

| TiCl4 | Formation of an adduct with the carboxylate | nih.gov |

| 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Active acyl thioester formation | beilstein-journals.orgnih.gov |

Modifications of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring of this compound can undergo demethylation to yield the corresponding phenol. This transformation can be achieved using various reagents. For instance, demethylation has been reported using aluminum chloride (AlCl3). scispace.com Another study noted that demethylation could occur as a side reaction when reducing nitroarenes with tin(II) chloride (SnCl2) in alcoholic solvents, particularly for substrates like methyl-2-methoxy-5-nitro-benzoate. researchgate.net The extent of this demethylation can be dependent on the specific substrate and reaction conditions. researchgate.net Selective demethylation of methoxy groups at the 5-position of flavanones has been successfully carried out using anhydrous aluminum chloride in ether, suggesting a potential method for related structures. ias.ac.in

Transformations of the Nitro Group to Other Functionalities (e.g., Amino)

The nitro group of this compound is a key site for chemical manipulation, most commonly through reduction to an amino group. This transformation is fundamental for the synthesis of various derivatives, including those that can be incorporated into heterocyclic systems.

Several reducing agents are effective for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method for reducing nitro groups to amines. Another common approach involves the use of stannous chloride (SnCl2) in alcoholic solvents, which is known for its selectivity. researchgate.netresearchgate.net A study on the reduction of 2-methoxy-5-nitrobenzoic acid found that methods using Fe/HCl and Pd/C produced a high yield of the corresponding amine, making it suitable for both industrial and laboratory-scale synthesis. consensus.app Additionally, zinc powder in a slightly acidic medium can be used for the partial reduction of the nitro group to a hydroxylamine, which can be detected by the Mulliken–Barker test. ias.ac.in

Incorporation into Heterocyclic Ring Systems

The structure of this compound and its derivatives serves as a valuable precursor for the synthesis of various heterocyclic ring systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions, often following the modification of the primary functional groups.

A prominent example is the Baeyer–Emmerling indole (B1671886) synthesis, where the reduction of an o-nitrocinnamic acid derivative leads to the formation of an indole ring. rsc.org This reaction proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes reductive annulation followed by decarboxylation. rsc.org Furthermore, the reduction of 2-nitrocinnamic acid with ammonium (B1175870) sulfide (B99878) can yield carbostyril (2-quinolone) via intramolecular cyclization of the resulting amino group with the carboxylic acid. The versatility of this scaffold is also demonstrated in the synthesis of benzothieno[2,3-c]chromen-6-ones, where a derivative of 3-methoxy-5-nitrocinnamic acid is a key intermediate. researchgate.netresearchgate.net

Synthesis of Advanced Cinnamoyl Derivatives for Research Purposes

The derivatization of this compound is instrumental in creating advanced cinnamoyl derivatives for various research applications. These derivatives are often designed to explore structure-activity relationships or to serve as building blocks for more complex molecules. smolecule.comresearchgate.net

For example, 2-methoxy-5-nitrophenylglycine, an intermediate for indigo (B80030) dye, has been synthesized from 2-methoxy-5-nitroaniline, a related compound. iosrjournals.org The synthesis of complex heterocyclic lignans (B1203133) also utilizes derivatives that can be conceptually linked back to substituted cinnamic acids. chim.it Furthermore, the development of direct and atom-economical amidation methods using catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) facilitates the efficient synthesis of a wide range of amides and peptides from carboxylic acids, including those derived from this compound. rsc.org

Computational and Theoretical Investigations of 2 Methoxy 5 Nitrocinnamic Acid

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. als-journal.com Molecular orbital theory, a key component of these calculations, describes the wave-like behavior of electrons in molecules and is instrumental in understanding chemical bonding and reactivity. core.ac.uk

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of cinnamic acid, methods such as Density Functional Theory (DFT) with various basis sets like B3LYP/cc-pVTZ and 6-311++G** are employed to achieve this. researchgate.net These calculations help in understanding the spatial arrangement of the methoxy (B1213986) and nitro groups on the cinnamic acid backbone.

The electronic structure of a molecule, which includes the arrangement of electrons in molecular orbitals, dictates its chemical and physical properties. Analysis of the electronic structure provides insights into charge distribution, bond order, and molecular reactivity. nih.gov For substituted cinnamic acids, computational studies have been used to analyze their structure-reactivity relationships. bnl.gov

Mulliken Charge Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.de This analysis is computationally straightforward and is used to understand the electrostatic potential and reactivity of different atomic sites within 2-Methoxy-5-nitrocinnamic acid. niscpr.res.inresearchgate.net The distribution of Mulliken charges can indicate which atoms are likely to act as electrophilic or nucleophilic centers. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.de

Below is a hypothetical data table illustrating the type of information obtained from a Mulliken charge analysis for this compound. The specific values would be dependent on the computational method and basis set employed.

| Atom | Mulliken Charge (a.u.) |

| O (methoxy) | -0.55 |

| C (methoxy) | +0.15 |

| C (aromatic ring, various positions) | -0.10 to +0.20 |

| N (nitro group) | +0.90 |

| O (nitro group) | -0.45 |

| C (acrylic acid, various positions) | -0.05 to +0.30 |

| O (carbonyl) | -0.60 |

| O (hydroxyl) | -0.65 |

| H (various positions) | +0.10 to +0.25 |

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. niscpr.res.inmalayajournal.org

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating potential, primarily localized on the phenyl ring and methoxy group. |

| LUMO | -2.5 | Electron-accepting potential, primarily localized on the nitro group and acrylic acid chain. |

| HOMO-LUMO Gap | 4.0 | Indicates the molecule's chemical stability and reactivity. |

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry and materials science. unige.chrflow.ai It is employed to investigate the electronic structure of many-body systems and is known for its balance of accuracy and computational cost. als-journal.com

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). conicet.gov.ar Time-dependent DFT (TD-DFT) is particularly well-suited for predicting the spectral properties of cinnamic acid derivatives. conicet.gov.ar By comparing the theoretically predicted spectra with experimental data, researchers can validate the computed molecular structure and gain a deeper understanding of the vibrational modes and electronic transitions. niscpr.res.in For instance, DFT has been used to interpret the FT-IR spectra of cinnamic acid derivatives through vibrational analysis. niscpr.res.in

Analysis of Reaction Mechanisms and Transition States

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. beilstein-journals.org This allows for the mapping of the potential energy surface of a reaction, providing insights into the reaction pathway and kinetics. For reactions involving cinnamic acid derivatives, such as dimerization or functionalization, DFT can be used to model the transition state structures and calculate activation energies. researchgate.netresearchgate.net For example, in the context of nitration of cinnamic acid, computational modeling with DFT can help identify transition states and optimize reaction conditions. benchchem.com

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is governed by a variety of intermolecular interactions. For this compound, computational studies have elucidated the key forces that dictate its crystal packing, which in turn influences its physical properties.

Hydrogen bonds are a predominant force in the crystal structure of many organic molecules. In compounds related to this compound, such as other nitrocinnamic acid derivatives, the carboxylic acid group is a primary participant in hydrogen bonding. These molecules often form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the packing environment can be obtained. nih.gov

For related structures, Hirshfeld analysis reveals that O···H/H···O contacts, indicative of hydrogen bonding, are the most significant contributors to the total surface area, highlighting their primary role in crystal packing. researchgate.net The analysis also identifies other important interactions, such as H···H, C···H/H···C, and O···O contacts. The presence of red spots on the dnorm surface confirms the locations of strong hydrogen-bonding interactions. nih.gov Furthermore, the shape index map can reveal the presence of π-π stacking interactions, identified by characteristic adjacent red and blue triangular regions. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions are crucial for the stabilization of the crystal structure of this compound and its analogs. These include:

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. In some related crystal structures, slipped π-π stacking interactions contribute to the formation of layered assemblies. researchgate.net The planarity of the aromatic ring and the propenoate group can be influenced by steric interactions between substituents, which in turn affects the efficiency of π-π stacking. iucr.orgiucr.org

C-H···π Interactions: These interactions involve a C-H bond pointing towards the face of an aromatic ring. Hirshfeld surface analysis can also provide evidence for these interactions. nih.gov

Table 1: Summary of Intermolecular Interactions in Related Cinnamic Acid Derivatives

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| O-H···O Hydrogen Bonds | Strong interactions between carboxylic acid groups of adjacent molecules, often forming centrosymmetric dimers. researchgate.net | Primary driving force for the formation of the basic structural motif. |

| C-H···O Hydrogen Bonds | Weaker interactions involving C-H donors and oxygen acceptors from nitro or methoxy groups. nih.govacs.org | Contribute to the stabilization of the extended crystal lattice. |

| π-π Stacking | Interactions between the aromatic rings of neighboring molecules. researchgate.net | Important for the formation of layered structures. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. nih.gov | Influence the relative orientation of molecules within the crystal. |

Structure-Reactivity and Structure-Property Relationships from Theoretical Models

Theoretical models provide valuable insights into how the molecular structure of this compound influences its chemical reactivity and physical properties.

The methoxy (-OCH3) and nitro (-NO2) groups, along with the carboxylic acid (-COOH) group, significantly impact the geometry and electron distribution of the molecule.

Molecular Conformation: The presence of substituents on the phenyl ring can induce steric strain, leading to non-coplanarity between the aromatic ring and the propenoic acid side chain. iucr.orgiucr.org For instance, in some ortho-substituted cinnamic acid derivatives, a significant dihedral angle is observed between the plane of the aromatic ring and the plane of the alkene group to alleviate steric hindrance. iucr.org This twisting can affect the extent of π-conjugation throughout the molecule.

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data.

Vibrational Spectroscopy (FT-IR and Raman): Quantum mechanical calculations can predict the vibrational frequencies of a molecule. By comparing the calculated spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the vibrational modes can be achieved. researchgate.net The positions of characteristic bands, such as the C=O stretching of the carboxylic acid and the symmetric and asymmetric stretches of the nitro group, are sensitive to the electronic environment and intermolecular interactions.

NMR Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. researchgate.net Correlations between calculated atomic charges and experimental chemical shifts can provide insights into the electron distribution within the molecule. researchgate.net The chemical shifts of the protons and carbons in the aromatic ring and the propenoic acid chain are influenced by the electronic effects of the methoxy and nitro substituents.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled using time-dependent density functional theory (TD-DFT) or other high-level computational methods. conicet.gov.arrsc.org These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. rsc.org The position of λmax is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electron-donating and electron-withdrawing substituents on the phenyl ring can significantly alter the HOMO-LUMO gap, leading to shifts in the absorption spectrum. scispace.com

Table 2: Predicted Spectroscopic Data for a Related Nitrocinnamic Acid Derivative

| Spectroscopic Technique | Calculated Parameter | Typical Value/Observation | Reference |

|---|---|---|---|

| UV-Vis | Excitation Energy (Eex) | 3.76 eV | rsc.org |

| UV-Vis | Absorption Wavelength (λabs) | 330 nm | rsc.org |

| UV-Vis | Oscillator Strength (f) | 0.377 | rsc.org |

| 1H-NMR (DMSO-d6) | Chemical Shift (δ) | ~6.4 - 8.1 ppm | rsc.org |

| 13C-NMR (DMSO-d6) | Chemical Shift (δ) | ~114 - 168 ppm | rsc.org |

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy of 2-Methoxy-5-nitrocinnamic acid provides critical insights into the functional groups present in the molecule. The analysis of its vibrational modes, when compared with related cinnamic acid derivatives, allows for the assignment of characteristic absorption bands.

Key vibrational frequencies are anticipated based on the analysis of similar compounds. For instance, the spectrum of cinnamic acid itself shows prominent peaks for the carbonyl group (C=O) of the carboxylic acid at approximately 1680 cm⁻¹ and the alkene C=C stretching vibration around 1630 cm⁻¹. docbrown.info The presence of the nitro group (NO₂) in this compound is expected to give rise to strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The methoxy (B1213986) group (-OCH₃) would likely present C-H stretching vibrations in the 2850-2960 cm⁻¹ range and a C-O stretching band. Furthermore, the aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The broad O-H stretching band of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 2500-3300 (broad) | Carboxylic Acid |

| C-H stretch (aromatic) | >3000 | Aromatic Ring |

| C-H stretch (aliphatic) | 2850-2960 | Methoxy Group |

| C=O stretch | ~1680 | Carboxylic Acid |

| C=C stretch (alkene) | ~1630 | Alkene |

| C=C stretch (aromatic) | 1450-1600 | Aromatic Ring |

| NO₂ asymmetric stretch | 1500-1560 | Nitro Group |

| NO₂ symmetric stretch | 1345-1385 | Nitro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) for Structural Elucidation

The ¹H-NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The vinylic protons of the cinnamic acid moiety will likely appear as doublets, with a large coupling constant characteristic of a trans configuration. The methoxy group protons will present as a singlet further upfield, generally around 3.8-4.0 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield position, often above 10 ppm.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic Protons | 7.0-8.5 | Multiplet/Doublets |

| Vinylic Protons (-CH=CH-) | 6.5-8.0 | Doublets |

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Characterization

The ¹³C-NMR spectrum provides a map of the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-175 ppm range. The aromatic and vinylic carbons will resonate in the 110-150 ppm region. The carbon of the methoxy group will be found further upfield, typically around 55-60 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and nitro substituents. researchgate.net

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 165-175 |

| Aromatic & Vinylic Carbons | 110-150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak (M⁺) would correspond to the exact mass of the compound.

The fragmentation of cinnamic acid derivatives often involves the loss of the carboxylic acid group (a loss of 45 Da) as a primary fragmentation pathway. libretexts.orgresearchgate.net For this compound, other expected fragmentations could include the loss of the methoxy group (a loss of 31 Da) or the nitro group (a loss of 46 Da). Analysis of the resulting fragment ions provides a detailed picture of the molecule's structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 223.05 | Molecular Ion |

| [M-COOH]⁺ | 178.00 | Loss of carboxylic acid group |

| [M-OCH₃]⁺ | 192.03 | Loss of methoxy group |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The presence of a conjugated system, including the benzene ring, the double bond, and the carbonyl group, results in characteristic absorption bands in the ultraviolet region.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of cinnamic acid derivatives typically displays strong absorption bands corresponding to π → π* electronic transitions within the conjugated system. researchgate.net For trans-cinnamic acid, a maximum absorbance is observed around 270 nm. researchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring of this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted cinnamic acid. Phenolic acids with a benzoic acid framework generally have their maximum absorbance (λmax) in the 200 to 290 nm range. researchgate.net The extended conjugation in the cinnamic acid structure, along with the substituents, would likely push the λmax to the higher end of this range or beyond.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule, such as this compound, is sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, involves shifts in the position, intensity, and shape of absorption bands as the polarity of the solvent changes. ijcce.ac.iryoutube.com These shifts are caused by differential solvation of the molecule's ground and excited electronic states, arising from interactions like hydrogen bonding and general electrostatic forces. youtube.comkoreascience.kr

For molecules containing chromophores, electronic transitions such as π→π* and n→π* are particularly affected by the solvent. koreascience.kriosrjournals.org In the case of this compound, the presence of the nitro (-NO₂) and methoxy (-OCH₃) groups, along with the carboxylic acid (-COOH) and the conjugated system, makes it susceptible to significant solvent effects.

Generally, an increase in solvent polarity can lead to two types of shifts:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which occurs when the excited state is more stabilized by the polar solvent than the ground state. youtube.com This is common for π→π* transitions in conjugated systems.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often observed for n→π* transitions. bau.edu.lb This happens because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for excitation. iosrjournals.orgbau.edu.lb

Studies on similar substituted anilines and cinnamic acid derivatives show that polar protic solvents (like ethanol (B145695) and water) and polar aprotic solvents (like DMF and DMSO) can induce notable shifts in the absorption maxima (λmax) compared to non-polar solvents. koreascience.krorientjchem.org For this compound, increasing solvent polarity would be expected to cause a bathochromic shift for its primary π→π* transition due to the stabilization of its more polar excited state.

Table 1: Expected Solvent Effects on UV-Vis Absorption of this compound

| Solvent Type | Expected Interaction | Likely Spectral Shift (π→π* transition) |

|---|---|---|

| Non-Polar (e.g., Cyclohexane) | Weak van der Waals forces | Reference λmax |

| Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) | Dipole-dipole interactions | Bathochromic (Red) Shift |

Advanced Spectroscopic Techniques

Transient Absorption Spectroscopy for Reactive Intermediates

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived reactive intermediates, such as excited states and free radicals, that are formed during a photochemical reaction. nih.govresearcher.life The photochemistry of cinnamic acid and its derivatives is of significant interest, involving processes like E/Z (cis-trans) isomerization and [2+2] cycloadditions. wikipedia.orgbilkent.edu.tr

For this compound, the absorption of UV light elevates the molecule to an excited state (a π to π* transition), from which it can undergo various reactions. wikipedia.org Transient absorption spectroscopy would allow for the direct observation of the initial singlet excited state and its subsequent evolution into a triplet state via intersystem crossing or other reactive species. The nitro-substitution, in particular, influences the photophysical properties and relaxation mechanisms of the excited states. nih.gov By monitoring the absorption changes on ultrafast timescales (femtoseconds to microseconds), researchers can map the potential energy surfaces and understand the dynamics of processes like isomerization, decay to the ground state, or the formation of photodimerization intermediates. nih.gov

X-ray Absorption Fine Structure Spectroscopy for Coordination Complexes

When this compound acts as a ligand to form coordination complexes with metal ions, X-ray Absorption Fine Structure (XAFS) spectroscopy is an invaluable tool for elucidating the local geometric and electronic structure around the metal center. rsc.org XAFS is element-specific and does not require crystalline samples, making it suitable for studying complexes in solution or amorphous states. nih.gov

The technique provides information on:

Oxidation state of the metal ion.

Coordination number (the number of nearest-neighbor atoms).

Interatomic distances (bond lengths) with high precision. nih.gov

Identity of the neighboring atoms (e.g., distinguishing between oxygen and nitrogen ligands).

For a complex of this compound, the carboxylate group is the most likely binding site for a metal ion. XAFS analysis of the metal's K-edge or L-edge could precisely determine the Fe-O, Cu-O, or Co-O bond lengths and the number of coordinated oxygen atoms. researchgate.netejournal.by Studies on related metal complexes with cinnamic acid derivatives have successfully used XAFS to determine the coordination geometry, such as octahedral or square planar arrangements, and to characterize the coordination sphere, which may include the carboxylate ligands and water molecules. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC) for Reaction Monitoring